2-(4-Bromopyridin-3-YL)oxazole
Description
2-(4-Bromopyridin-3-YL)oxazole is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety, with a bromine substituent at the 4-position of the pyridine ring. The bromine atom and the positioning of substituents on the pyridine ring are critical determinants of its electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-(4-bromopyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H |
InChI Key |
CCWBNWHVYCSAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)C2=NC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing oxazole-based molecules, including 2-(4-Bromopyridin-3-YL)oxazole, is the van Leusen reaction. This reaction involves the use of tosylmethylisocyanides (TosMICs) as key reagents . The reaction typically proceeds under mild conditions and can be carried out in the presence of a base such as cesium carbonate (Cs2CO3) to yield the desired oxazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the van Leusen reaction or similar methodologies. The scalability of these reactions makes them suitable for industrial applications, where high yields and purity are essential.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-3-YL)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the oxazole ring.
Scientific Research Applications
2-(4-Bromopyridin-3-YL)oxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-3-YL)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Isomers: Bromine Positional Effects
2-(5-Bromopyridin-3-YL)oxazole (CAS 342600-96-8) is a positional isomer where the bromine is at the pyridine’s 5-position instead of the 4-position. Key differences include:
Oxazole-Oxadiazole Hybrids
2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine (CAS 327056-37-1) replaces the oxazole with an oxadiazole ring and introduces a phenoxy group. Key distinctions:
- Ring System : Oxadiazole (1,2,4-oxadiazole) vs. oxazole. Oxadiazoles exhibit higher metabolic stability due to reduced ring strain .
- Pharmacological Profile: Oxadiazole derivatives are often explored as kinase inhibitors or antimicrobial agents, whereas oxazole analogs may prioritize PPARγ modulation or immunomodulatory effects .
Antimicrobial Oxazole-Pyrazoline Derivatives
Compounds such as (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone (1a) highlight the role of fused pyrazoline-oxazole systems:
- Structural Complexity : The addition of pyrazoline and chlorophenyl groups increases molecular weight and topological polar surface area (TPSA), impacting bioavailability .
- Activity: These compounds demonstrate potent antimicrobial activity, with MIC values <1 µg/mL against Staphylococcus aureus. The bromophenyl group in 1a may enhance target binding compared to non-halogenated analogs .
Inflammation-Inducing Oxazole Compounds
Short oxazole fragments (e.g., from MccB17 degradation) activate IDO1 and Ahr pathways, triggering inflammation. Key contrasts with 2-(4-Bromopyridin-3-YL)oxazole:
- The bromopyridinyl-oxazole structure (~225 Da) may fall into the pro-inflammatory size range .
- Functional Implications : Unlike antimicrobial oxazoles, smaller derivatives could inadvertently promote intestinal inflammation, necessitating careful structural optimization .
Tabulated Comparison of Key Compounds
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